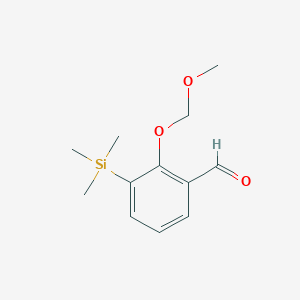
2-(Methoxymethoxy)-3-(trimethylsilyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethoxy)-3-(trimethylsilyl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with methoxymethoxy and trimethylsilyl groups. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethoxy)-3-(trimethylsilyl)benzaldehyde typically involves the protection of the hydroxyl group on the benzaldehyde ring followed by the introduction of the trimethylsilyl group. One common method involves the reaction of 3-hydroxybenzaldehyde with methoxymethyl chloride in the presence of a base to form the methoxymethoxy derivative. This intermediate is then treated with trimethylsilyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethoxy)-3-(trimethylsilyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxymethoxy and trimethylsilyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as trifluoroacetic acid (TFA) can be used to remove the trimethylsilyl group.
Major Products
Oxidation: 2-(Methoxymethoxy)-3-(trimethylsilyl)benzoic acid.
Reduction: 2-(Methoxymethoxy)-3-(trimethylsilyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
2-(Methoxymethoxy)-3-(trimethylsilyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methoxymethoxy)-3-(trimethylsilyl)benzaldehyde involves its reactivity towards various chemical reagents. The methoxymethoxy group serves as a protecting group for the hydroxyl functionality, while the trimethylsilyl group can be selectively removed under mild conditions. This allows for the controlled introduction of functional groups and the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Methoxymethoxy)benzaldehyde: Lacks the trimethylsilyl group, making it less versatile in certain synthetic applications.
3-(Trimethylsilyl)benzaldehyde: Lacks the methoxymethoxy group, limiting its use as a protected intermediate.
Uniqueness
2-(Methoxymethoxy)-3-(trimethylsilyl)benzaldehyde is unique due to the presence of both methoxymethoxy and trimethylsilyl groups, which provide dual functionality for protection and selective reactivity. This makes it a valuable compound in organic synthesis and various chemical transformations.
Properties
CAS No. |
140840-51-3 |
|---|---|
Molecular Formula |
C12H18O3Si |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
2-(methoxymethoxy)-3-trimethylsilylbenzaldehyde |
InChI |
InChI=1S/C12H18O3Si/c1-14-9-15-12-10(8-13)6-5-7-11(12)16(2,3)4/h5-8H,9H2,1-4H3 |
InChI Key |
WMHDSQJJUQYHSK-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CC=C1[Si](C)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



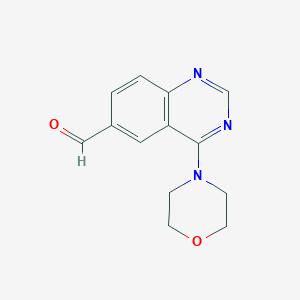
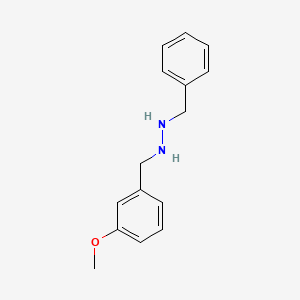

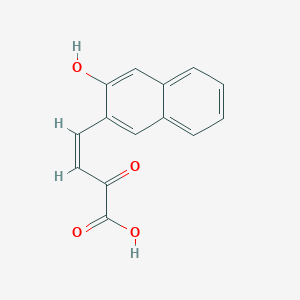
![1-Benzyl-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11868165.png)
![Isoindolo[2,1-b]isoquinoline-5,7-dione](/img/structure/B11868166.png)
![Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]-](/img/structure/B11868171.png)
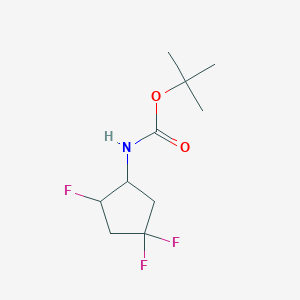

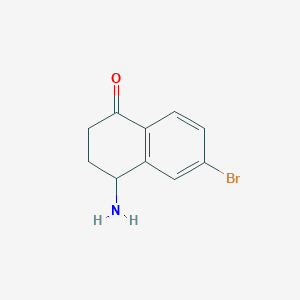

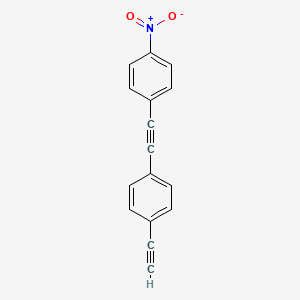
![N-(Naphtho[1,2-b]thiophen-2-yl)acetamide](/img/structure/B11868218.png)
